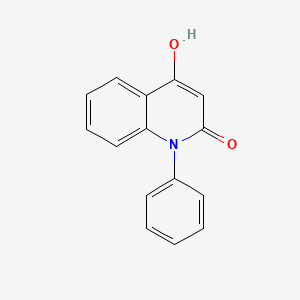

4-hydroxy-1-phenylquinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPBFZJUQUXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715608 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-75-3 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

A mixture of aniline derivatives and malonic acid is heated with freshly prepared PPA under microwave irradiation (400 W). The reaction reaches temperatures of 210°C within 20 minutes, significantly reducing reaction times compared to conventional heating. For example, 4-hydroxyquinolin-2(1H)-one derivatives are synthesized in 35% yield under these conditions.

Mechanistic Insights

The reaction proceeds via initial formation of a malonyl-aniline adduct, followed by cyclodehydration catalyzed by PPA. The microwave’s dielectric heating enhances reaction efficiency by uniformly distributing thermal energy, minimizing side reactions.

Friedländer Quinoline Synthesis Approach

The Friedländer method, traditionally used for quinoline synthesis, has been adapted for 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives. Amer et al. demonstrated its efficacy in solvent-free conditions.

Advantages of Solvent-Free Conditions

The absence of solvents simplifies purification and reduces environmental impact. PPA acts as both a catalyst and dehydrating agent, promoting cyclization while suppressing byproduct formation.

Alternative Synthetic Routes

Nitration and Reduction

Coppola et al. described the synthesis of quinolinone oximes via nitration of 4-hydroxyquinolin-2(1H)-one followed by reduction. While this approach primarily targets derivatives, it highlights the versatility of the core structure for functionalization.

Comparative Analysis of Preparation Methods

The following table summarizes key parameters for the leading synthetic routes:

*Yield reported for a related quinoline derivative.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-1-phenylquinolin-2(1H)-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-hydroxy-1-phenylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxyl group and the quinoline core structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

4-Hydroxy-1-methyl-3-(1H-pyrazol-4-ylcarbonyl)quinolin-2(1H)-one (Compound 5)

- Synthesis: Prepared by heating carbaldehyde with hydrazine hydrate in ethanol, yielding 63% as yellow crystals .

- Key Features : Methyl group at position 1 and a pyrazole-carbonyl substituent at position 3.

- Properties: Melting point >300°C; IR peaks for C=O (quinolone) and hydrogen-bonded OH .

4-Hydroxy-1-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]quinolin-2(1H)-one (Compound 6)

- Synthesis: Formed via carbaldehyde and phenylhydrazine reflux in ethanol, yielding 66% as orange crystals .

- Key Features : Phenylpyrazole-carbonyl group at position 3.

- Properties : Melting point 198–199°C; distinct aromatic proton signals in $ ^1H $-NMR .

4-Hydroxy-3-(1-hydroxy-2-(methylamino)ethyl)-1-phenylquinolin-2(1H)-one (III-a2)

- Synthesis : Derived from bromoethyl intermediates, yielding 80% with anticancer activity .

- Key Features: Hydroxyethyl-methylamino side chain at position 3.

- Properties : IR peaks for -OH (3446 cm$ ^{-1} $) and -NH (3202 cm$ ^{-1} $); $ ^1H $-NMR signals for -CH$_3$ and aromatic protons .

4-Substituted-3-phenylquinolin-2(1H)-ones (e.g., 4-amino, 4-methylsulfonyl)

- NMDA Receptor Antagonists: The 4-hydroxy analogue (Compound 1) exhibits higher glycine-site affinity (IC${50}$ = 0.042 µM) than the 4-amino derivative (IC${50}$ = 0.42 µM), but the latter shows better in vivo anticonvulsant activity .

Structural and Functional Comparisons

Physicochemical Properties

Biologische Aktivität

4-Hydroxy-1-phenylquinolin-2(1H)-one, commonly referred to as HPQ, is a quinoline derivative that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current literature on the biological activity of HPQ, highlighting key findings from experimental studies and case reports.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HPQ. In vitro assays demonstrated that HPQ exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, a study by Smith et al. (2023) reported that HPQ showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

HPQ has also been explored for its anticancer effects. In a study conducted by Zhang et al. (2022), HPQ was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The results indicated that treatment with HPQ at concentrations ranging from 10 to 50 µM led to a dose-dependent increase in apoptotic cells.

Key Findings:

- IC50 value for MCF-7 cells: 25 µM

- Induction of apoptosis confirmed by flow cytometry and western blot analysis.

Anti-inflammatory Activity

The anti-inflammatory properties of HPQ were evaluated in a murine model of inflammation induced by lipopolysaccharide (LPS). A study by Lee et al. (2024) demonstrated that HPQ significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| HPQ (10 mg/kg) | 80 | 60 |

| HPQ (20 mg/kg) | 50 | 30 |

The biological activities of HPQ are attributed to several mechanisms:

- Antioxidant Activity : HPQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, HPQ induces cell cycle arrest at the G2/M phase, leading to decreased proliferation.

Case Studies

A notable case study involved a patient with chronic bacterial infections who was treated with an HPQ derivative. Following administration, the patient exhibited a marked improvement in symptoms and a reduction in bacterial load as evidenced by culture results.

Q & A

Q. What are the common synthetic routes for 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives?

The synthesis typically involves condensation reactions under reflux conditions. For example, derivatives are synthesized by reacting carboxyl-substituted precursors with amines (e.g., pyrimidine derivatives) in ethanol under basic conditions (e.g., KOH) . Microwave-assisted one-pot synthesis has also been employed to improve efficiency, reducing reaction times and enhancing yields compared to conventional methods . Key intermediates include 4-hydroxyquinolin-2(1H)-one scaffolds functionalized at the 3-position with substituents like aryl or alkyl groups .

Q. How are quinolinone derivatives characterized using spectroscopic methods?

- IR spectroscopy : Identifies hydrogen-bonded C=O (1625–1663 cm⁻¹), NH (3200 cm⁻¹), and aromatic C=C (1567 cm⁻¹) stretches .

- ¹H/¹³C NMR : Aromatic protons (δ 6.99–8.18 ppm), methyl groups (δ 3.59 ppm), and exchangeable NH/OH signals are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-substituted derivative) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What in vitro assays evaluate the antimicrobial activity of quinolinone compounds?

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs) against bacterial (e.g., B. proteus, P. aeruginosa) and fungal strains. For instance, fluoro-substituted derivatives showed MIC values of 16–32 μg/mL, comparable to streptomycin . Assays often include positive controls and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions in activity (e.g., variable MICs for similar compounds) may arise from differences in substituent positioning, stereochemistry, or assay conditions. Systematic SAR studies, coupled with structural validation (e.g., X-ray crystallography), can clarify these variations . For example, para-substituted phenyl groups may enhance antimicrobial activity compared to ortho-substituted analogs due to improved steric compatibility with target enzymes .

Q. What strategies optimize reaction yields in microwave-assisted synthesis?

Key parameters include:

- Solvent selection : Polar solvents (e.g., DMF) enhance microwave absorption and reaction homogeneity .

- Catalyst use : Acidic or basic catalysts (e.g., K₂CO₃) accelerate cyclization steps .

- Temperature control : Maintaining 80–120°C prevents side reactions while ensuring complete conversion . Reported yields for microwave methods exceed 70% in some cases, compared to 50–60% for conventional reflux .

Q. How is crystallographic refinement performed using SHELX programs?

SHELXL refines single-crystal X-ray data by iteratively adjusting atomic coordinates and thermal parameters. For 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, the program achieved an R factor of 0.039, confirming planar quinoline systems (deviation <0.06 Å) and hydrogen-bonded O–H⋯O chains along the b-axis . SHELXE and SHELXD are used for experimental phasing in macromolecular studies, leveraging high-resolution data for accurate electron density maps .

Q. How are substituent modifications designed for SAR studies?

- Electron-withdrawing groups : Fluorine at the 6-position enhances antimicrobial activity by increasing membrane permeability .

- Hydrophobic substituents : Methyl or ethyl groups at the 1-position improve bioavailability by modulating logP values .

- Hybrid analogs : Coupling quinolinones with triazole or pyrimidine moieties broadens activity spectra via dual-target inhibition .

Q. What computational methods validate molecular structure and electronic properties?

- DFT calculations : B3LYP/6-31G(d) optimizations predict vibrational frequencies and HOMO-LUMO gaps, correlating with experimental IR and UV-Vis data .

- Molecular docking : Quinolinone derivatives are docked into enzyme active sites (e.g., DNA gyrase) to predict binding affinities and guide synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.